An In-depth Technical Guide to the Presumed Chemical Properties and Structure of N-Propylnitrous Hydrazide
An In-depth Technical Guide to the Presumed Chemical Properties and Structure of N-Propylnitrous Hydrazide
Disclaimer: The compound "N-Propylnitrous hydrazide" is not a standard IUPAC name and does not correspond to a readily identifiable substance in the chemical literature. This guide presumes the user is referring to an N-nitroso derivative of propylhydrazine. The most likely structures are N-nitroso-N-propylhydrazine or N'-nitroso-N-propylhydrazine . Due to a lack of specific experimental data for these compounds, this document infers their chemical properties and structure based on the known characteristics of analogous N-nitrosohydrazines and N-nitrosamines. All data presented for specific compounds are clearly identified as such.
Chemical Structure and Isomerism
The molecular formula for N-Propylnitrous hydrazide is presumed to be C₃H₉N₃O. Based on this, two primary isomers are possible, differing in the position of the nitroso group on the hydrazine moiety.
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N-nitroso-N-propylhydrazine: The nitroso group is attached to the same nitrogen atom as the propyl group.
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N'-nitroso-N-propylhydrazine: The nitroso group is attached to the nitrogen atom that is not substituted with the propyl group.
Inferred Chemical Properties
Quantitative data for N-Propylnitrous hydrazide is not available. The following table summarizes key physical and chemical properties of related N-nitroso compounds to provide an estimation of the expected properties.
| Property | Value | Analogous Compound |
| Molecular Weight | 103.12 g/mol | (Calculated for C₃H₉N₃O) |
| Appearance | Expected to be a yellow oil or liquid | N-Nitrosodipropylamine[1], N-nitrosopiperidine[2] |
| Boiling Point | Not available | N-Nitrosodipropylamine: 206 °C[1] |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents | N-2-methylpropyl-N-1'-methylacetonylnitrosamine[3] |
| Stability | Likely sensitive to light, especially UV, and may decompose in acidic solutions | N-Nitrosodipropylamine[1] |
Synthesis and Experimental Protocols
The synthesis of N-nitrosohydrazines typically involves the nitrosation of the corresponding hydrazine precursor. A general experimental protocol is provided below.
General Protocol for the Synthesis of N-nitroso-N-propylhydrazine
Materials:
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N-propylhydrazine
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl) or another suitable acid
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Dichloromethane or other suitable organic solvent
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Ice bath
Procedure:
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Dissolve N-propylhydrazine in an appropriate solvent and cool the solution in an ice bath to 0-5 °C.
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Slowly add a chilled aqueous solution of sodium nitrite to the stirred hydrazine solution.
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Concurrently, add dilute hydrochloric acid dropwise to maintain a slightly acidic pH. The reaction is typically monitored for completion using TLC.
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After the reaction is complete, the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
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The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
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The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-nitroso-N-propylhydrazine.
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Purification can be achieved through column chromatography or distillation under reduced pressure.
The synthesis of N-nitrosamines can also be achieved using other nitrosating agents like tert-butyl nitrite under solvent-free conditions, which can offer high yields and simpler isolation procedures[4].
Structural Characterization
The structural confirmation of N-Propylnitrous hydrazide would rely on standard spectroscopic techniques. The expected spectral data, inferred from analogous compounds, are presented below.
| Spectroscopic Technique | Expected Features | Analogous Compound Data |
| ¹H NMR | Asymmetrical N-nitrosamines can show two sets of signals due to Z/E isomers arising from restricted rotation around the N-N bond[5]. Signals for the propyl group (triplet for CH₃, sextet for the adjacent CH₂, and a triplet for the CH₂ next to the nitrogen) would be expected. The chemical shifts would be influenced by the nitroso group. | For N-nitrosodibutylamine, characteristic signals appear for the alkyl chains[6]. |
| ¹³C NMR | Resonances for the three carbon atoms of the propyl group would be observed. | For N-nitrosodibutylamine, signals for the butyl group carbons are observed at δ = 52.0, 43.4, 30.3, 28.1, 20.4, 19.7, 13.6, 13.5 ppm[6]. |
| IR Spectroscopy | A characteristic strong absorption band for the N=O stretching vibration is expected in the range of 1430-1500 cm⁻¹. | |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 103.12. Fragmentation patterns would likely involve the loss of the nitroso group (NO) and cleavage of the propyl chain. |
Biological Activity and Signaling Pathways
Specific biological activities or signaling pathways for N-Propylnitrous hydrazide have not been documented. However, the broader class of N-nitrosamines is well-known for its carcinogenic properties[1].
The carcinogenicity of many N-nitrosamines is initiated by their metabolic activation by cytochrome P450 enzymes in the liver. This activation typically involves α-hydroxylation of the alkyl chain. The resulting unstable α-hydroxy nitrosamine decomposes to form an aldehyde and a reactive diazonium ion. This diazonium ion is a potent alkylating agent that can react with cellular macromolecules, including DNA. Alkylation of DNA can lead to mutations and initiate the process of carcinogenesis.
Conclusion
While "N-Propylnitrous hydrazide" is not a standard chemical name, it is presumed to refer to an N-nitroso derivative of propylhydrazine. This technical guide has provided an overview of its likely chemical structure, inferred properties, and a general synthesis protocol based on the known chemistry of related N-nitroso compounds. The information presented should be considered theoretical, and experimental validation is necessary to determine the actual properties and behavior of this compound. The potential for carcinogenicity, a hallmark of the N-nitrosamine class, warrants careful handling and safety precautions in any experimental setting.
References
- 1. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
